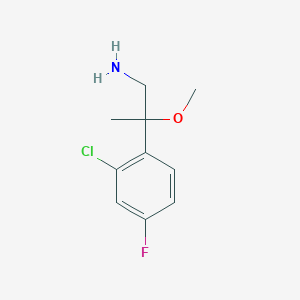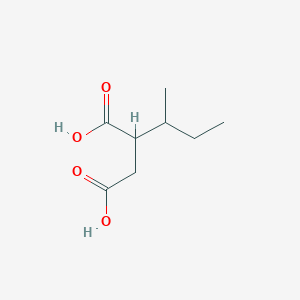
2-(Butan-2-yl)butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)butanedioic acid can be achieved through several methods. One common approach involves the alkylation of butanedioic acid with a suitable butylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the butanedioic acid, followed by the addition of a butyl halide (e.g., 2-bromobutane) to introduce the butyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-(Butan-2-yl)maleic anhydride, in the presence of a suitable catalyst like palladium on carbon. This process allows for the selective reduction of the double bond while preserving the carboxylic acid groups.
化学反应分析
Types of Reactions
2-(Butan-2-yl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), sodium cyanide (NaCN)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Azides, nitriles
科学研究应用
2-(Butan-2-yl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions due to its structural similarity to succinic acid.
Industry: It may be used in the production of polymers, resins, and other materials that require specific structural properties.
作用机制
The mechanism of action of 2-(Butan-2-yl)butanedioic acid involves its interaction with various molecular targets and pathways. Due to its carboxylic acid groups, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Succinic Acid (Butanedioic Acid): The parent compound, with two carboxylic acid groups and no additional substituents.
2-Methylbutanedioic Acid: A similar compound with a methyl group instead of a butyl group.
2-Ethylbutanedioic Acid: A compound with an ethyl group in place of the butyl group.
Uniqueness
2-(Butan-2-yl)butanedioic acid is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its analogs
属性
CAS 编号 |
5653-98-5 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
2-butan-2-ylbutanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5(2)6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
OKLHGPQSJDHYTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


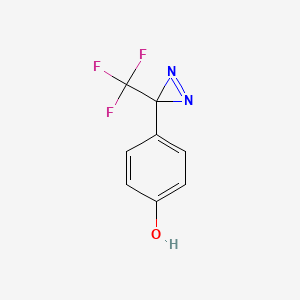
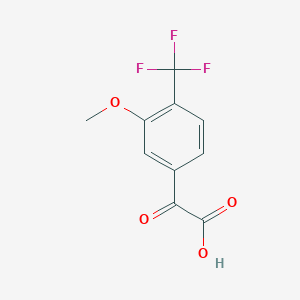

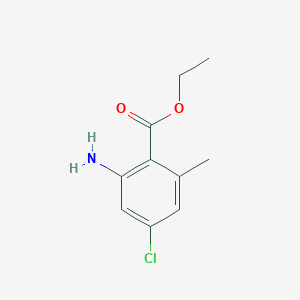



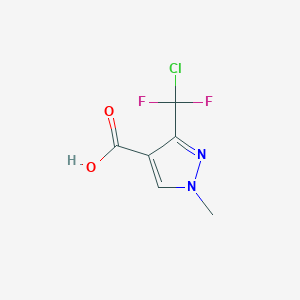
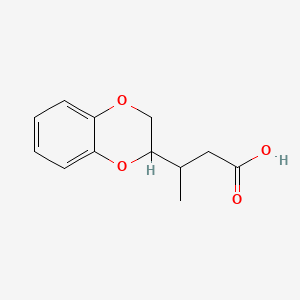
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
